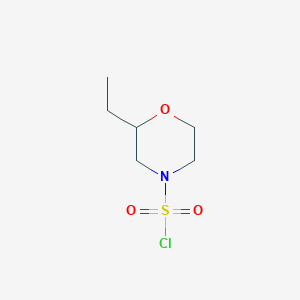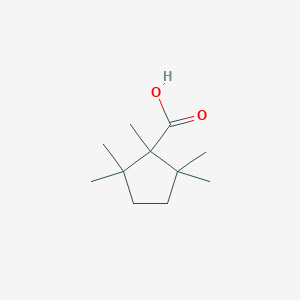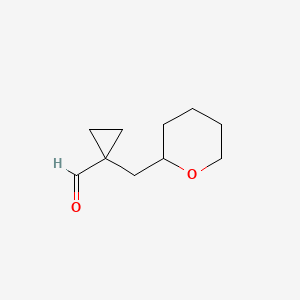
1-(Oxan-2-ylmethyl)cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxan-2-ylmethyl)cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C10H16O2. It is also known by its IUPAC name, 1-(tetrahydro-2H-pyran-2-yl)cyclopropane-1-carbaldehyde . This compound is characterized by a cyclopropane ring attached to an aldehyde group and a tetrahydropyran ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-(Oxan-2-ylmethyl)cyclopropane-1-carbaldehyde involves several steps. One common method includes the reaction of cyclopropane carboxaldehyde with tetrahydropyran in the presence of a suitable catalyst . The reaction conditions typically involve moderate temperatures and controlled environments to ensure the desired product is obtained with high purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(Oxan-2-ylmethyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Oxan-2-ylmethyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme reactions and metabolic pathways.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Oxan-2-ylmethyl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The cyclopropane and tetrahydropyran rings contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
1-(Oxan-2-ylmethyl)cyclopropane-1-carbaldehyde can be compared with similar compounds such as:
Cyclopropane carboxaldehyde: Lacks the tetrahydropyran ring, making it less stable and less reactive.
Tetrahydropyran carboxaldehyde: Lacks the cyclopropane ring, resulting in different chemical properties and reactivity.
The presence of both the cyclopropane and tetrahydropyran rings in this compound makes it unique and versatile in various chemical and biological applications .
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
1-(oxan-2-ylmethyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c11-8-10(4-5-10)7-9-3-1-2-6-12-9/h8-9H,1-7H2 |
InChI Key |
LYIGNCUMDFNFQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)CC2(CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




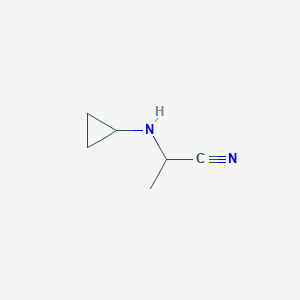
![tert-butyl N-[(2S)-1-cyclopropyl-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13219583.png)
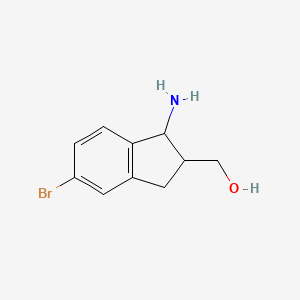
![[3-(2,5-Dimethylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13219592.png)
![3-Phenylisoxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B13219594.png)

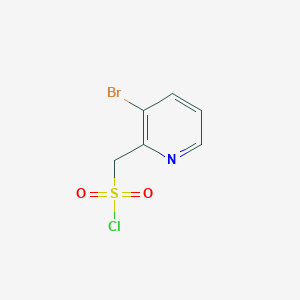
![1-methyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B13219608.png)
